
tert-Butyl2-methylindoline-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl2-methylindoline-1-carboxylate is a derivative of indoline, a significant heterocyclic system in natural products and drugs. Indoline derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of tert-Butyl2-methylindoline-1-carboxylate typically involves several steps. One common method is the Fischer indole synthesis, which includes the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . Another method involves the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide and its conversion into an allylic alcohol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve high yields and selectivity.
Analyse Des Réactions Chimiques
tert-Butyl2-methylindoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents. The major products formed from these reactions are typically indole and indoline derivatives with diverse biological activities .
Applications De Recherche Scientifique
tert-Butyl2-methylindoline-1-carboxylate has numerous scientific research applications:
Mécanisme D'action
The mechanism of action of tert-Butyl2-methylindoline-1-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives . The exact molecular targets and pathways may vary depending on the specific application and biological activity being studied.
Comparaison Avec Des Composés Similaires
tert-Butyl2-methylindoline-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl indoline-1-carboxylate: Another N-substituted indoline derivative with similar chemical properties.
Indole-3-acetic acid: A plant hormone produced by the degradation of tryptophan in higher plants, known for its diverse biological activities.
Various indole derivatives: Including those with antiviral, anticancer, and antimicrobial properties.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C14H19NO2 |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
tert-butyl 2-methyl-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-10-9-11-7-5-6-8-12(11)15(10)13(16)17-14(2,3)4/h5-8,10H,9H2,1-4H3 |
Clé InChI |
HRXYFPYEGYHYGJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=CC=CC=C2N1C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


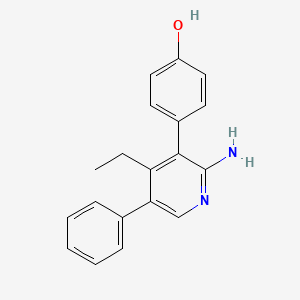
![rel-(4R)-4-((3aS,3'R,3a'S,6S,6'R,7a'S,8aR,9R,10aR)-11-Acetoxy-6'-hydroxy-5,6',9-trimethyl-3-methylene-2,2'-dioxo-3,3a,3a',4,6,6',7',7a',8,9,10,10a-dodecahydro-2H,2'H-spiro[6,8a-methanobenzo[4,5]cyclohepta[1,2-b]furan-7,3'-benzofuran]-5'-yl)pentyl acetate](/img/structure/B13118208.png)
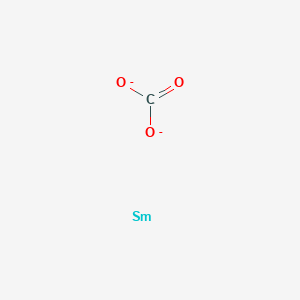
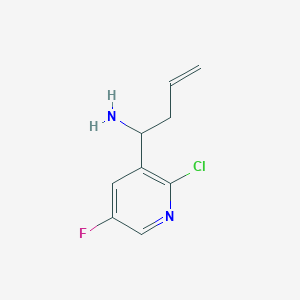

![cis-t-Butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate](/img/structure/B13118231.png)


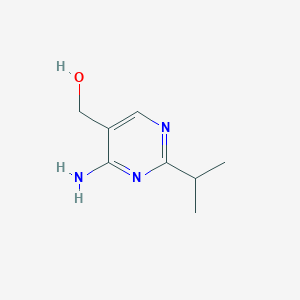

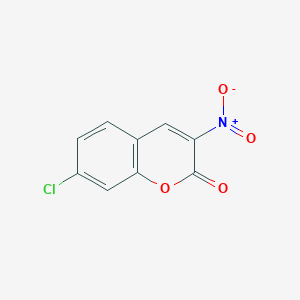
![Spiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B13118259.png)
![2-(7-Bromobenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B13118260.png)
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B13118276.png)
